2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0767891
InChI: InChI=1S/C18H11F3N2O3S/c19-18(20,21)10-3-1-4-11(9-10)23-27(25,26)15-8-7-14-16-12(15)5-2-6-13(16)17(24)22-14/h1-9,23H,(H,22,24)
SMILES: C1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(F)(F)F
Molecular Formula: C18H11F3N2O3S
Molecular Weight: 392.4 g/mol

2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.:

Cat. No.: VC0767891

Molecular Formula: C18H11F3N2O3S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide -

Specification

Molecular Formula C18H11F3N2O3S
Molecular Weight 392.4 g/mol
IUPAC Name 2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-benzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C18H11F3N2O3S/c19-18(20,21)10-3-1-4-11(9-10)23-27(25,26)15-8-7-14-16-12(15)5-2-6-13(16)17(24)22-14/h1-9,23H,(H,22,24)
Standard InChI Key VSOSQOCHGIFFMX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator